REACTION_SMILES
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[CH3:26][OH:27].[CH:22]([Cl:23])([Cl:24])[Cl:25].[F:1][c:2]1[cH:3][cH:4][c:5]([C:11]([F:12])([F:13])[F:14])[c:6]([C:7](=[O:8])[OH:9])[cH:10]1.[Si:15]([CH3:16])([CH:17]=[N+:18]=[N-:19])([CH3:20])[CH3:21]>>[F:1][c:2]1[cH:3][cH:4][c:5]([C:11]([F:12])([F:13])[F:14])[c:6]([C:7](=[O:8])[O:9][CH3:16])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(F)ccc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(F)ccc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |